
Spectroscopic Data of Bavachromene: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Bavachromene

Cat. No.: B1630870 Get Quote

Disclaimer: Publicly available experimental spectroscopic data for Bavachromene is limited.

This guide provides a detailed analysis of a close structural analogue, (2E)-1-(2,4-

dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, to offer representative spectroscopic

insights. The methodologies and expected spectral characteristics are applicable to

Bavachromene and related chalcones.

This technical guide presents a comprehensive overview of the spectroscopic data for a

structural analogue of Bavachromene. The information is intended for researchers, scientists,

and professionals in the field of drug development and natural product chemistry.

Spectroscopic Data Summary
The following tables summarize the quantitative Nuclear Magnetic Resonance (NMR), Mass

Spectrometry (MS), and Infrared (IR) data for the Bavachromene analogue, (2E)-1-(2,4-

dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

13.528 - 13.614 d 34.4 -OH (phenolic)

10.653 - 10.698 d 18.0 -OH (phenolic)

10.150 s - -OH (phenolic)

8.162 - 8.184 d 8.8 Aromatic H

7.759 s - Aromatic H

6.845 - 6.865 d 8.0 Aromatic H

6.409 - 6.430 d 8.4 Aromatic H

6.299 s - Aromatic H

Solvent: DMSO-d₆, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Assignment

191.51 C=O (Carbonyl)

165.76 Aromatic C-O

164.93 Aromatic C-O

160.26 Aromatic C-O

144.24 Aromatic C

132.81 Aromatic C

131.19 Aromatic C-H

125.72 Aromatic C

117.38 Vinylic C-H

115.82 Aromatic C-H

112.97 Aromatic C-H

108.07 Aromatic C-H

102.56 Aromatic C-H

Solvent: DMSO-d₆, Frequency: 100 MHz

Table 3: Mass Spectrometry (MS) Data
m/z Ratio Interpretation

256 [M]⁺ (Molecular Ion)

258 [M+2]⁺

Ionization Mode: Not specified, likely Electron Ionization (EI)

Table 4: Infrared (IR) Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3392.83 - O-H stretching

3076.48 - C-H stretching (sp²)

1631.04 - C=O stretching

1605.42 - C=C stretching

1438.88 - C-H deformation

1167.28 - C-O stretching

1026.36 - O-H deformation

829.068 - C-H out-of-plane bend

Sample Preparation: Not specified, likely KBr pellet or Nujol mull

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above, based on standard laboratory practices for the analysis of chalcones and

related flavonoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of the purified compound is

dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆)

in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

¹H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse sequence.

Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a

spectral width covering the expected range of proton chemical shifts (typically 0-15 ppm),

and a relaxation delay appropriate for the compound.
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¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling to

simplify the spectrum to single lines for each unique carbon atom. A larger number of scans

is typically required due to the low natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g.,

methanol or acetonitrile) is introduced into the mass spectrometer. For solid samples, a

direct insertion probe may be used.

Ionization: Electron Ionization (EI) is a common technique for small organic molecules,

involving bombardment of the sample with a high-energy electron beam. Electrospray

Ionization (ESI) is another widely used method, particularly for more polar and fragile

molecules.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, a common method is to prepare a potassium

bromide (KBr) pellet. A small amount of the sample is finely ground with dry KBr powder and

pressed into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding

the sample with a few drops of Nujol (mineral oil) and placing the paste between two salt

(e.g., NaCl or KBr) plates.

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.
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Data Acquisition: An infrared beam is passed through the sample, and the detector

measures the amount of light transmitted at each wavelength. The instrument records an

interferogram, which is then Fourier transformed to produce the final spectrum of

absorbance or transmittance versus wavenumber (cm⁻¹). A background spectrum of the

empty sample holder (or pure KBr pellet/Nujol) is recorded and subtracted from the sample

spectrum.

Workflow for Spectroscopic Analysis of Natural
Products
The following diagram illustrates a typical workflow for the isolation and spectroscopic

characterization of a natural product like Bavachromene.
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To cite this document: BenchChem. [Spectroscopic Data of Bavachromene: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1630870#spectroscopic-data-of-bavachromene-nmr-
ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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